molecular formula C5H2BrClIN B578424 2-Bromo-4-chloro-5-iodopyridine CAS No. 1364663-37-5

2-Bromo-4-chloro-5-iodopyridine

Cat. No. B578424
M. Wt: 318.336
InChI Key: UMDUEIACPFVIJC-UHFFFAOYSA-N
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Description

“2-Bromo-4-chloro-5-iodopyridine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be used to develop fluorescent compounds and is also a useful reagent for investigating the structure/activity relationships of non-nucleoside adenosine kinase inhibitors .


Synthesis Analysis

While specific synthesis methods for “2-Bromo-4-chloro-5-iodopyridine” were not found, a related compound “5-bromo-2-chloro-4-fluoro-3-iodopyridine” has been synthesized using halogen dance reactions .


Molecular Structure Analysis

The molecular formula of “2-Bromo-4-chloro-5-iodopyridine” is C5H3BrIN . The average mass is 283.892 Da and the monoisotopic mass is 282.849335 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Bromo-4-chloro-5-iodopyridine” were not found, it’s worth noting that heteroaryl halides like this compound are often used in Suzuki–Miyaura cross-coupling reactions . These reactions are widely used for heteroarene elaboration with C–C bond formation, particularly in a pharmaceutical discovery chemistry setting .


Physical And Chemical Properties Analysis

“2-Bromo-4-chloro-5-iodopyridine” is a white crystalline solid . It has a melting point of 121-123 °C (lit.) . The density is predicted to be 2.347±0.06 g/cm3 .

Scientific Research Applications

Application 1: Copper-catalyzed selective C–N bond formation

  • Summary of the Application : This research focuses on the copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine . The study is significant because numerous pyridine-derived compounds, isolated from natural sources, possess a broad spectrum of therapeutic activity, such as antibacterial, antiviral, anticancer, antifungal as well as anti-inflammatory .
  • Methods of Application : The method involves a copper-catalyzed 1,2-diol amination at the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridine . Selective amination preferably at C-5 in 2-bromo-5-iodopyridine was achieved under the same conditions . The selective, generally mild and economical coupling reaction at C-5 position described herein could be achieved with amines, heterocycles and amides .
  • Results or Outcomes : The study provided excellent yields. The selective and efficient synthesis of aminopyridines containing unprotected amino, hydroxyl or bromo groups at the C-2 position is still challenging, thus limiting its scope for various substrates .

Application 2: Synthesis of Fluorescent Compounds

  • Summary of the Application : 2-Bromo-5-iodopyridine can be used to develop fluorescent compounds . These compounds are often used in various fields such as biochemistry and medicine for imaging and sensing applications.
  • Methods of Application : The specific methods of synthesis would depend on the type of fluorescent compound being produced. Generally, it involves the reaction of 2-Bromo-5-iodopyridine with other reagents under controlled conditions .
  • Results or Outcomes : The outcome is the production of fluorescent compounds. The specific properties and applications of these compounds would depend on their structure and the other components used in their synthesis .

Application 3: Investigation of Structure/Activity Relationships

  • Summary of the Application : 2-Bromo-5-iodopyridine is a useful reagent for investigating the structure/activity relationships of non-nucleoside adenosine kinase inhibitors . These inhibitors have potential therapeutic applications in various diseases.
  • Methods of Application : The specific methods would involve the use of 2-Bromo-5-iodopyridine in the synthesis of various non-nucleoside adenosine kinase inhibitors, followed by testing of these compounds to determine their activity and the relationship between their structure and activity .
  • Results or Outcomes : The results would provide valuable information about the structure/activity relationships of these inhibitors, which could guide the development of more effective therapeutic agents .

Application 4: Synthesis of Pyridine Alkaloids

  • Summary of the Application : 3-Iodopyridine, which can be synthesized using 2-Bromo-4-chloro-5-iodopyridine, is used in the synthesis of pyridine alkaloids . These alkaloids have various applications in medicinal chemistry.
  • Methods of Application : The synthesis involves attaching a functional group containing iodine to the third carbon position of the pyridine ring .
  • Results or Outcomes : The outcome is the production of pyridine alkaloids, such as theonelladins C, niphatesine C, xestamine D and theonelladins D .

Application 5: Production of Human NAD±Dependent, 15-Hydroxyprostaglandin Dehydrogenase Inhibitors

  • Summary of the Application : 2-Iodopyridine, which can be produced using 2-Bromo-4-chloro-5-iodopyridine, is frequently used in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .
  • Methods of Application : The production involves iodizing pyridine at the carbon number 2 position .
  • Results or Outcomes : The outcome is the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .

Application 6: Agrochemicals and Dyestuff Production

  • Summary of the Application : 2-Bromo-4-chloro-5-iodopyridine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals and dyestuff .
  • Methods of Application : The specific methods would depend on the type of agrochemical or dyestuff being produced .
  • Results or Outcomes : The outcome is the production of various agrochemicals and dyestuffs .

Safety And Hazards

This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should also be avoided .

Future Directions

While specific future directions for “2-Bromo-4-chloro-5-iodopyridine” were not found, it’s worth noting that this compound can be used to develop fluorescent compounds . This suggests potential applications in the development of new fluorescent probes or sensors.

properties

IUPAC Name

2-bromo-4-chloro-5-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClIN/c6-5-1-3(7)4(8)2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDUEIACPFVIJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744292
Record name 2-Bromo-4-chloro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloro-5-iodopyridine

CAS RN

1364663-37-5
Record name 2-Bromo-4-chloro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
EJ Hanan, C Eigenbrot, MC Bryan… - Journal of medicinal …, 2014 - ACS Publications
… Into a 2 L pressure tank reactor were placed 2-bromo-4-chloro-5-iodopyridine (30.0 g, 94.2 mmol), MeOH (500 L), triethylamine (28.6 g, 282 mmol), and palladium(II) acetate (2.10 g, …
Number of citations: 61 pubs.acs.org

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